![molecular formula C22H17F4N3O6 B10856510 [2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate CAS No. 2803881-11-8](/img/structure/B10856510.png)
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRT-2359 is a potent and orally bioavailable molecular glue degrader that targets the translation termination factor GSPT1. This compound has shown significant promise in the treatment of MYC-driven cancers, including non-small cell lung cancer and small cell lung cancer .
Preparation Methods
The synthesis of MRT-2359 involves a series of carefully controlled reactions to ensure its potency and selectivity. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and deionized water . The industrial production methods are designed to optimize the degradation kinetics, selectivity, and oral bioavailability of the compound .
Chemical Reactions Analysis
MRT-2359 undergoes several types of chemical reactions, primarily focusing on its interaction with the E3 ubiquitin ligase component cereblon and the translation termination factor GSPT1. The compound induces the formation of a ternary complex, leading to the targeted degradation of GSPT1 . Common reagents and conditions used in these reactions include the presence of cereblon and GSPT1, with the major product being the degraded GSPT1 protein .
Scientific Research Applications
MRT-2359 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of molecular glue degraders and their interactions with target proteins . In biology, MRT-2359 is utilized to investigate the role of GSPT1 in protein synthesis and its impact on cell proliferation . In medicine, the compound is being explored as a potential treatment for MYC-driven cancers, with ongoing clinical trials to assess its efficacy and safety . In the industry, MRT-2359 serves as a model compound for the development of new molecular glue degraders with improved selectivity and potency .
Mechanism of Action
MRT-2359 exerts its effects by inducing the degradation of GSPT1, a translation termination factor that is essential for protein synthesis. The compound binds to cereblon, forming a ternary complex with GSPT1, which leads to the ubiquitination and subsequent degradation of GSPT1 . This disruption of the protein synthesis machinery results in the preferential antiproliferative activity of MRT-2359 in MYC-driven tumors .
Comparison with Similar Compounds
MRT-2359 is unique in its high selectivity and potency as a GSPT1 molecular glue degrader. Similar compounds include other molecular glue degraders that target different neosubstrates, such as IKZF1, IKZF3, and SALL4 . MRT-2359 stands out due to its optimized degradation kinetics, oral bioavailability, and preferential activity in MYC-driven cancer cells .
properties
CAS RN |
2803881-11-8 |
|---|---|
Molecular Formula |
C22H17F4N3O6 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C22H17F4N3O6/c23-15-4-3-13(35-22(24,25)26)8-16(15)27-21(33)34-10-11-1-2-12-9-29(20(32)14(12)7-11)17-5-6-18(30)28-19(17)31/h1-4,7-8,17H,5-6,9-10H2,(H,27,33)(H,28,30,31) |
InChI Key |
HNTGMIGBGVFOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)COC(=O)NC4=C(C=CC(=C4)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
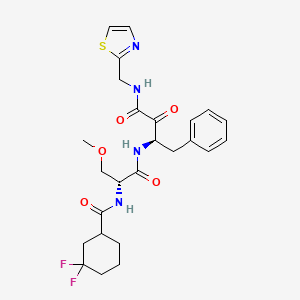
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)
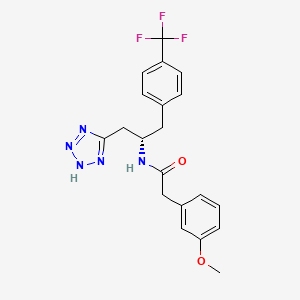
![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
![(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate](/img/structure/B10856454.png)
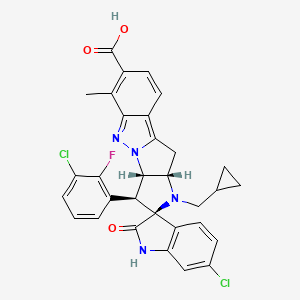
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
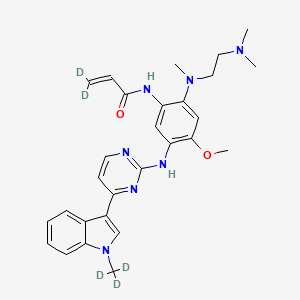
![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)
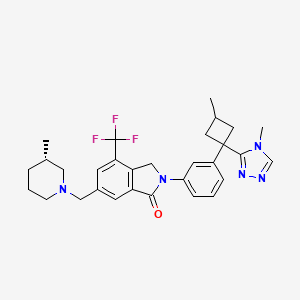
![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)